4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the synthesis may start with the preparation of the azetidine intermediate, followed by its reaction with a sulfonyl chloride derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar sulfonamide structure.
Pyrazoline Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
4-methoxy-N,3-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide stands out due to its unique combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methoxy-N,3-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O3S/c1-13-10-15(7-8-16(13)23-3)24(21,22)19(2)14-11-20(12-14)17-6-4-5-9-18-17/h4-10,14H,11-12H2,1-3H3 |
InChI Key |
ARJIFSMMLCHALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.